![molecular formula C20H27N5O2 B3811145 2-(1-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3811145.png)
2-(1-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the 2,2-dimethyltetrahydro-2H-pyran-4-yl group could potentially be derived from (2,2-dimethyltetrahydro-2H-pyran-4-yl)methylamine . The piperidin-4-yl group could be introduced through a reaction with a suitable piperidine derivative. The 1H-1,2,3-triazol-4-yl group and the pyridine ring could be formed through a series of cyclization and aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. Attached to this ring is a 1H-1,2,3-triazol-4-yl group, another aromatic ring containing two nitrogen atoms. This group is connected to a piperidin-4-yl group, a six-membered non-aromatic ring with one nitrogen atom. Finally, this group is connected to a 2,2-dimethyltetrahydro-2H-pyran-4-yl group, a six-membered ring containing one oxygen atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the pyridine ring could undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The triazole ring could participate in click reactions, a type of cycloaddition. The piperidine ring could undergo reactions typical of secondary amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemical features. For instance, the presence of the pyridine and triazole rings suggests that the compound could have some degree of aromaticity, which could affect its chemical reactivity and physical properties such as solubility or melting point .Safety and Hazards
Future Directions
The compound could potentially be investigated for various applications, depending on its physical and chemical properties and biological activity. For instance, it could be evaluated as a potential drug candidate if it shows activity against a relevant biological target. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-20(2)13-15(8-12-27-20)19(26)24-10-6-16(7-11-24)25-14-18(22-23-25)17-5-3-4-9-21-17/h3-5,9,14-16H,6-8,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQCMRWSGLHGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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